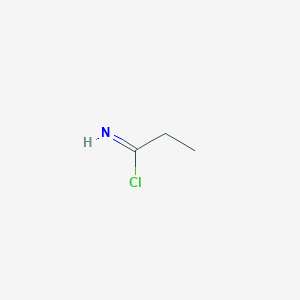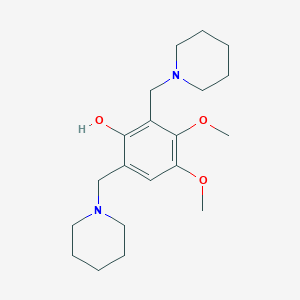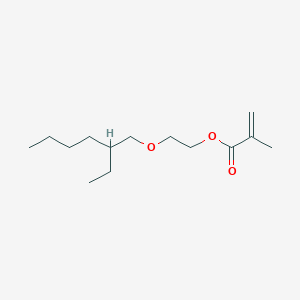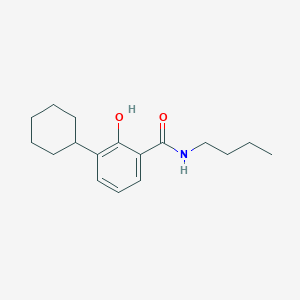![molecular formula C11H10N4 B14730089 [(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile CAS No. 5471-69-2](/img/structure/B14730089.png)
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile is an organic compound characterized by the presence of a diazenyl group attached to a 2,5-dimethylphenyl ring and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile typically involves the diazotization of 2,5-dimethylaniline followed by coupling with malononitrile. The reaction conditions generally include:
Diazotization: 2,5-dimethylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reactant concentrations are optimized for maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated, alkylated, and other substituted derivatives.
Aplicaciones Científicas De Investigación
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic processes.
Receptor Binding: It can bind to receptors, modulating cellular signaling pathways.
Comparación Con Compuestos Similares
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile can be compared with other similar compounds, such as:
[(e)-(2,4-Dimethylphenyl)diazenyl]propanedinitrile: Similar structure but with different substitution pattern on the phenyl ring.
[(e)-(2,6-Dimethylphenyl)diazenyl]propanedinitrile: Another isomer with different substitution pattern.
[(e)-(3,5-Dimethylphenyl)diazenyl]propanedinitrile: Different substitution pattern affecting its chemical and biological properties.
Uniqueness
The unique substitution pattern of this compound imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
5471-69-2 |
|---|---|
Fórmula molecular |
C11H10N4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylphenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C11H10N4/c1-8-3-4-9(2)11(5-8)15-14-10(6-12)7-13/h3-5,10H,1-2H3 |
Clave InChI |
KUVLTQSSNHTLGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N=NC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
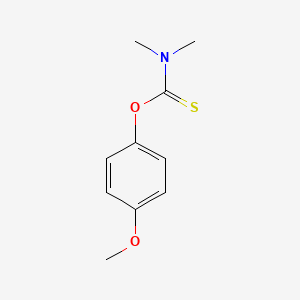
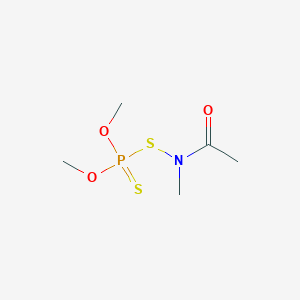
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)

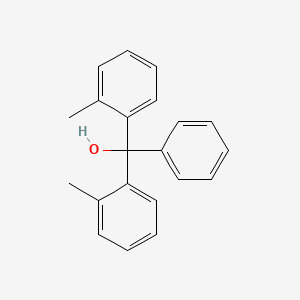
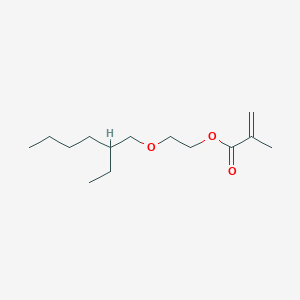

![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
